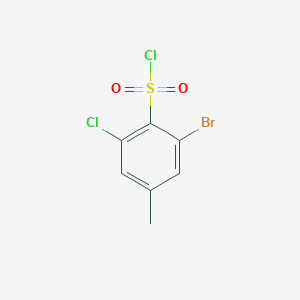

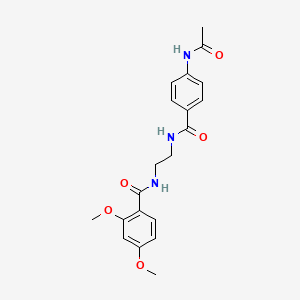

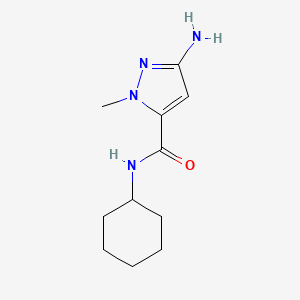

![molecular formula C19H22BrN5O3S B2481149 乙酸4-((4-溴苯基)(6-羟基-2-甲基噻唑[3,2-b][1,2,4]三唑-5-基)甲基)哌嗪-1-羧酸乙酯 CAS No. 851809-73-9](/img/structure/B2481149.png)

乙酸4-((4-溴苯基)(6-羟基-2-甲基噻唑[3,2-b][1,2,4]三唑-5-基)甲基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heterocyclic compounds, especially those containing triazole rings, are of significant interest in medicinal chemistry due to their wide range of biological activities. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is known for its robustness and versatility in drug design, contributing to compounds' stability and pharmacokinetic properties.

Synthesis Analysis

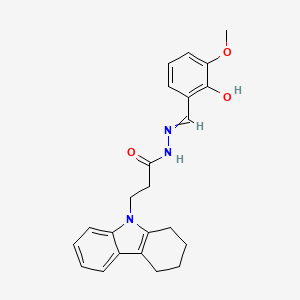

The synthesis of triazole derivatives often involves multistep chemical reactions, starting with the preparation of precursors such as ester ethoxycarbonylhydrazones, followed by cyclization reactions with primary amines or hydrazines to form the triazole core. For instance, Bektaş et al. (2010) described synthesizing novel 1,2,4-triazole derivatives with antimicrobial activities from various ester ethoxycarbonylhydrazones with primary amines (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques provide detailed information about the compound's molecular geometry, electronic structure, and the nature of its chemical bonds. For example, Karczmarzyk and Malinka (2008) reported on the crystal and molecular structure of analgesic isothiazolopyridines, showing how molecular packing influences the compound's properties (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for the introduction of diverse functional groups. These reactions are crucial for modifying the compound's chemical properties and biological activity. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate by Gomha et al. (2017) illustrates the complexity and variability of these chemical transformations (Gomha, Muhammad, & Edrees, 2017).

科学研究应用

抗微生物活性

多项研究集中在合成1,2,4-三唑衍生物上,这些衍生物在结构上类似于乙基4-((4-溴苯基)(6-羟基-2-甲基噻唑[3,2-b][1,2,4]三唑-5-基)甲基)哌嗪-1-羧酸酯,以及它们的抗微生物活性。例如,报道了各种三唑衍生物的合成以及它们对不同微生物的抗微生物效力。这些化合物表现出良好至中等的抗微生物活性,突显了它们在应对微生物耐药性方面的潜力(Bektaş等,2007) (Demirbaş等,2010)。

降压潜力

已对1,2,4-三唑[1,5-α]嘧啶类化合物进行了研究,这是一类与乙基4-((4-溴苯基)(6-羟基-2-甲基噻唑[3,2-b][1,2,4]三唑-5-基)甲基)哌嗪-1-羧酸酯相关的化合物,评估它们作为降压剂的潜力。这些化合物,包括带有吗啉、哌啶或哌嗪基团的衍生物,在体外和体内显示出有希望的降压活性(Bayomi et al., 1999)。

混合分子的生物活性

还对与感兴趣的化合物在结构上相关的乙基4-氨基-2-氟苯基哌嗪-1-羧酸酯进行了研究。这些分子含有各种核,如1,3-噁唑(啉)、5-硫代-1,2,4-三唑等,已合成并评估了它们的抗微生物、抗脂肪酶和抗尿酶活性,在某些情况下显示出有希望的结果(Başoğlu等,2013)。

在药物化学中的合成和应用

已探讨了与乙基4-((4-溴苯基)(6-羟基-2-甲基噻唑[3,2-b][1,2,4]三唑-5-基)甲基)哌嗪-1-羧酸酯在结构上相似的化合物在药物化学中的合成和潜在应用。这些包括对三唑衍生物的合成研究以及它们作为止痛药和抗真菌药物的潜在生物活性的研究(Mermer et al., 2018) (Watanabe et al., 1992)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including those involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have promising neuroprotective and anti-inflammatory properties . For instance, some thiazole derivatives have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The stability and efficacy of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .

未来方向

The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including this compound, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

属性

IUPAC Name |

ethyl 4-[(4-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-4-6-14(20)7-5-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWRGAZDGQDBJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)

![1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2481083.png)

![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)